![molecular formula C2H6Cl2NP B1345629 Dichloro(dimethylamino)phosphine CAS No. 683-85-2](/img/structure/B1345629.png)
Dichloro(dimethylamino)phosphine
Overview
Description
Dichloro(dimethylamino)phosphine, also known as (dichlorophosphanyl)dimethylamine, is a chemical compound with the molecular formula C2H6Cl2NP . It is a colorless to pale yellow liquid .
Synthesis Analysis
Dichloro(dimethylamino)phosphine may be used in the synthesis of several compounds such as N,N-dimethylamidotetrachlorophosphorane, O-propylchloroformimino-N,N-dimethylamidochlorophosphate, and bisarylsulphonyldiazadiphosphetidines . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route to known dimethyl (1-pyrenyl)phosphine .Molecular Structure Analysis
The solid-state structure of Dichloro(dimethylamino)phosphine was determined by X-ray diffraction using an in situ grown single crystal . Two independent molecules in the asymmetric unit have very similar geometries with planar coordination at their nitrogen atoms and the C2NP unit almost coinciding with the approximate molecular plane of symmetry .Chemical Reactions Analysis
The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines which inspires the design of new phosphines of various structures and the tuning of their properties .Physical And Chemical Properties Analysis
Dichloro(dimethylamino)phosphine is a liquid at 20 degrees Celsius . It has a molecular weight of 145.95 . It is moisture and heat sensitive . It has a boiling point of 150 degrees Celsius .Scientific Research Applications
Activation of Carboxylic Acids
Dimethylphosphoramidous dichloride is used for the activation of carboxylic acids. This process is essential in various chemical synthesis pathways where carboxylic acids need to be converted into more reactive intermediates for further reactions .
Synthesis of Functionalized β-Lactams
The compound is utilized to prepare functionalized β-lactams by reacting with acetic acids and imines. β-Lactams are a significant class of antibiotics, and their functionalization can lead to the development of new pharmaceuticals .
Synthesis of Phosphoramidic Esters
It is also employed in synthesizing phosphoramidic esters by reacting with alcohols in the presence of a base catalyst. Phosphoramidic esters have applications in various fields including medicinal chemistry and materials science .
Safety and Hazards
Mechanism of Action
Target of Action
Dimethylphosphoramidous dichloride is primarily used for synthesizing phosphoramidates . It is also used in the synthesis of nerve agent GA, which is used as a chemical weapon . The primary targets of this compound are therefore the molecules and structures involved in these synthesis processes.
Mode of Action
It is known to participate in the synthesis of [(dimethylamino)phosphoryl] bis(difluoromethylene)phosphonate . It can also react with SO2 .
Biochemical Pathways
Given its role in the synthesis of phosphoramidates and nerve agents, it likely interacts with pathways related to these compounds .
Pharmacokinetics
Given its corrosive nature and high reactivity, it is likely that it is rapidly metabolized and excreted .
Result of Action
The primary result of Dimethylphosphoramidous dichloride’s action is the synthesis of phosphoramidates and nerve agents . These compounds have a variety of uses, from industrial applications to chemical warfare .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethylphosphoramidous dichloride. For example, in contact with water, it is expected to give off hydrogen chloride and dimethylamidophosphoric acid vapors . Therefore, it must be handled and stored carefully to prevent unwanted reactions and ensure its stability.
properties
IUPAC Name |
N-dichlorophosphanyl-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl2NP/c1-5(2)6(3)4/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWWDZRSNFSLRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218455 | |
Record name | N,N-Dimethylphosphoramidous dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylphosphoramidous dichloride | |
CAS RN |
683-85-2 | |
Record name | Phosphoramidous dichloride, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylphosphoramidous dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylphosphoramidous dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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